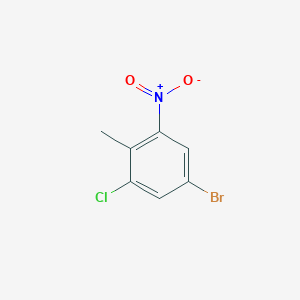

5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Descripción general

Descripción

5-Bromo-1-chloro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . It appears as a white to pale yellow solid at room temperature and is known for its low volatility and solubility . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of other compounds containing chlorine, bromine, methyl, and nitro groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene typically involves a multi-step process starting from simpler aromatic compounds. One common method involves the nitration of 2-methyl-1-chloro-4-nitrobenzene, followed by bromination under suitable conditions . The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the bromination step involves the use of bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1-chloro-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the nitro, bromo, or chloro groups can be replaced by other substituents.

Common Reagents and Conditions

Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.

Aplicaciones Científicas De Investigación

5-Bromo-1-chloro-2-methyl-3-nitrobenzene is widely used in scientific research due to its versatility:

Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is employed in the synthesis of polymers and advanced materials.

Biological Studies: It is used in the study of biochemical pathways and molecular interactions.

Mecanismo De Acción

The mechanism of action of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene primarily involves electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro and halogens makes the aromatic ring more susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of benzenonium intermediates, which subsequently undergo substitution or elimination reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-2-chloro-6-nitrotoluene

- 5-Bromo-3-chloro-2-fluoro-1-nitrobenzene

- 1-Bromo-2-methyl-3-nitrobenzene

Uniqueness

5-Bromo-1-chloro-2-methyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The combination of bromine, chlorine, methyl, and nitro groups provides a versatile scaffold for the synthesis of a wide range of derivatives .

Actividad Biológica

5-Bromo-1-chloro-2-methyl-3-nitrobenzene is an organic compound notable for its unique combination of halogen and nitro substituents on a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition, antimicrobial properties, and its role as a precursor in pharmaceutical synthesis.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 250.48 g/mol. The structural arrangement includes:

- Bromine atom at the 5-position

- Chlorine atom at the 1-position

- Methyl group at the 2-position

- Nitro group at the 3-position

This specific arrangement contributes to its distinct reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in carbohydrate metabolism. A series of derivatives, including those similar to this compound, have been synthesized and evaluated for their ability to inhibit α-glucosidase and α-amylase activities. These enzymes play crucial roles in the breakdown of carbohydrates, and their inhibition is relevant for managing conditions such as type II diabetes mellitus.

Table 1: Inhibitory Activity Against α-Glucosidase

| Compound | IC50 (µM) | Comparison with Acarbose |

|---|---|---|

| This compound | 15.6 | Higher inhibition than acarbose |

| Acarbose | 20.0 | Standard anti-diabetic drug |

The results indicate that compounds with nitro groups, particularly when positioned adjacent to halogens, exhibit enhanced inhibitory activity compared to traditional inhibitors like acarbose.

Antimicrobial Activity

The antimicrobial properties of nitro-substituted compounds have been extensively studied. Research indicates that this compound may possess significant antibacterial activity against various pathogens.

Case Study: Antibacterial Effects

A study focused on several nitro-containing compounds reported that those with a bromine substituent showed superior antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for related compounds was found to be as low as 20 µM, suggesting that the presence of both bromine and nitro groups enhances bioactivity .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 20 |

| Related Nitro Compound | P. aeruginosa | 30 |

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Studies have indicated that similar compounds can exhibit toxicity towards aquatic organisms, such as Daphnia magna, highlighting potential environmental impacts . Understanding these toxicological aspects is crucial for assessing the safety and environmental risks associated with its use.

Propiedades

IUPAC Name |

5-bromo-1-chloro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMXGSGRIHBQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646171 | |

| Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-13-1 | |

| Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.